Cas no 2549044-08-6 (4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine)

4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine structure
2549044-08-6 structure
Product Name:4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
CAS No:2549044-08-6
MF:C18H26N6OS
MW:374.503641605377
CID:5314077
PubChem ID:154583125
Update Time:2025-07-19

4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-[4-Methyl-6-[4-[(2-methyl-4-thiazolyl)methyl]-1-piperazinyl]-2-pyrimidinyl]morpholine
    • F6619-5238
    • AKOS040709417
    • 4-(4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
    • 2549044-08-6
    • 4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
    • Inchi: 1S/C18H26N6OS/c1-14-11-17(21-18(19-14)24-7-9-25-10-8-24)23-5-3-22(4-6-23)12-16-13-26-15(2)20-16/h11,13H,3-10,12H2,1-2H3
    • InChI Key: BRJFZYXRCQDECE-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1)CN1CCN(C2C=C(C)N=C(N=2)N2CCOCC2)CC1

Computed Properties

  • Exact Mass: 374.18888065g/mol
  • Monoisotopic Mass: 374.18888065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 85.9Ų

Experimental Properties

  • Density: 1.264±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 581.8±60.0 °C(Predicted)
  • pka: 11.30±0.50(Predicted)

4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine Pricemore >>

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Additional information on 4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Research Briefing on 4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine (CAS: 2549044-08-6)

4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine (CAS: 2549044-08-6) is a novel small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a promising therapeutic agent, particularly in the context of kinase inhibition and targeted cancer therapy. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its molecular structure, mechanism of action, and preclinical efficacy.

The compound features a unique structural scaffold combining a pyrimidine core with morpholine and thiazole moieties, which contribute to its selective binding affinity for specific kinase targets. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have elucidated its inhibitory activity against key oncogenic kinases, including PI3K and mTOR. These studies underscore the compound's potential as a dual inhibitor, capable of disrupting critical signaling pathways involved in tumor proliferation and survival.

In vitro and in vivo studies have demonstrated the compound's robust pharmacokinetic profile and favorable toxicity metrics. For instance, a 2023 study published in Molecular Cancer Therapeutics reported that 4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine exhibited potent anti-proliferative effects in a panel of cancer cell lines, with IC50 values in the low nanomolar range. Moreover, the compound showed significant tumor growth inhibition in xenograft models, further validating its therapeutic potential.

Ongoing research is focused on optimizing the compound's selectivity and bioavailability. Computational modeling and structure-activity relationship (SAR) studies are being employed to refine its chemical structure, with the goal of minimizing off-target effects and enhancing its clinical applicability. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into potential drug candidates.

In conclusion, 4-(4-Methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine represents a promising avenue for the development of next-generation kinase inhibitors. Its unique structural features and demonstrated efficacy in preclinical models position it as a compelling candidate for further investigation in clinical trials. Future research will likely focus on elucidating its full therapeutic spectrum and addressing any challenges related to drug formulation and delivery.

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